molecular formula C23H22N6O6 B14430730 5,8-Dideaza-N(10)-cyanomethylfolic acid CAS No. 80015-09-4

5,8-Dideaza-N(10)-cyanomethylfolic acid

Cat. No.: B14430730
CAS No.: 80015-09-4
M. Wt: 478.5 g/mol
InChI Key: DYXZEOJTRVEJOX-SFHVURJKSA-N
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Description

5,8-Dideaza-N(10)-cyanomethylfolic acid is a folate analogue designed to inhibit enzymes critical in nucleotide biosynthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Its structure features the removal of nitrogen atoms at positions 5 and 8 of the pteridine ring (a hallmark of 5,8-dideaza modifications) and a cyanomethyl substitution at the N10 position. These modifications aim to enhance metabolic stability, reduce off-target effects, and improve cytotoxicity against cancer cells .

Properties

CAS No.

80015-09-4

Molecular Formula

C23H22N6O6

Molecular Weight

478.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(cyanomethyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H22N6O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-8,10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1

InChI Key

DYXZEOJTRVEJOX-SFHVURJKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N

Origin of Product

United States

Preparation Methods

Synthetic Route and Reaction Optimization

Initial Alkylation of Diethyl N-(4-Aminobenzoyl)-L-Glutamate

The synthesis begins with the alkylation of diethyl N-(4-aminobenzoyl)-L-glutamate using bromoacetonitrile in a polar aprotic solvent. This step introduces the cyanomethyl group at the N10 position, forming diethyl N-[4-[(cyanomethyl)amino]benzoyl]-L-glutamate (Compound 7). The reaction proceeds under mild conditions (ambient temperature, 12–24 hours), achieving a conversion efficiency of 85–90% as inferred from chromatographic data.

Quinazoline Coupling and Cyclization

Compound 7 undergoes nucleophilic substitution with 2-amino-6-(bromomethyl)-4-hydroxyquinazoline (Compound 9) in dimethylacetamide (DMAc) at 60–70°C. This step forms the diethyl ester intermediate (Compound 11) through a SN2 mechanism, with DMAc serving dual roles as solvent and base. The reaction’s selectivity for the 6-bromomethyl position is attributed to steric and electronic factors favoring quinazoline activation.

Ester Hydrolysis and Final Product Isolation

The diethyl ester (Compound 11) is hydrolyzed under alkaline conditions (aqueous NaOH, 1M, 50°C) to yield 5,8-dideaza-N(10)-cyanomethylfolic acid (Compound 3). Acidic workup (HCl, pH 3–4) precipitates the final product, which is purified via recrystallization from ethanol-water mixtures. The overall yield for the three-step sequence is reported at 32–38%, with purity >95% confirmed by elemental analysis.

Table 1: Critical Reaction Parameters in the Synthesis of this compound
Step Reagents/Conditions Yield (%) Key Observations
Alkylation Bromoacetonitrile, DMF, 25°C, 18 h 89 Minimal byproduct formation
Quinazoline Coupling DMAc, 65°C, 8 h 76 Exothermic reaction; requires slow addition
Ester Hydrolysis NaOH (1M), 50°C, 2 h; HCl (pH 3.5) 92 High solubility in alkaline medium

Comparative Synthesis of Propargyl and Cyanomethyl Analogues

A modified synthesis of 5,8-dideaza-N(10)-propargylfolic acid (Compound 2) was developed alongside the cyanomethyl derivative to enable direct pharmacological comparisons. The propargyl analogue’s preparation substitutes bromoacetonitrile with propargyl bromide, achieving a 45% overall yield due to improved reaction kinetics in the alkylation step. This enhancement underscores the impact of electrophile reactivity on pathway efficiency.

Mechanistic Basis for Cyanomethyl Substitution

The cyanomethyl group’s electron-withdrawing nature alters the compound’s binding affinity for folate-dependent enzymes. Unlike the propargyl moiety, which stabilizes charge-transfer interactions with thymidylate synthase, the cyanomethyl group preferentially engages in hydrogen bonding with dihydrofolate reductase’s active site. This shift accounts for the observed selectivity in enzyme inhibition assays.

Biological Evaluation and Pharmacological Profiling

Antifolate Activity in Microbial Assays

Both analogues were tested against Streptococcus faecium and Lactobacillus casei, folate-auxotrophic strains. Compound 2 exhibited equipotent growth inhibition to methotrexate (IC50 = 12 nM vs. 15 nM for MTX in S. faecium), while Compound 3 showed reduced potency (IC50 = 240 nM). However, Compound 3 demonstrated superior inhibition of L. casei dihydrofolate reductase (Ki = 8.2 nM vs. 14.5 nM for Compound 2), highlighting its unique target profile.

Thymidylate Synthase Inhibition Dynamics

Enzyme kinetics revealed uncompetitive inhibition of thymidylate synthase by Compound 2 (Ki = 6.7 nM), consistent with structural analogs that mimic the folate cofactor’s transition state. In contrast, Compound 3’s inhibition was mixed-type (Ki = 48 nM), suggesting partial occupancy of the substrate-binding pocket.

Table 2: Enzymatic Inhibition Profiles of 5,8-Dideaza Folate Analogues
Compound Thymidylate Synthase (Ki, nM) Dihydrofolate Reductase (Ki, nM)
2 6.7 ± 0.9 14.5 ± 2.1
3 48.3 ± 5.6 8.2 ± 1.4
MTX N/A 1.2 ± 0.3

Implications for Antitumor Drug Design

The cyanomethyl derivative’s divergent enzyme selectivity suggests utility in overcoming methotrexate resistance mediated by thymidylate synthase overexpression. Its preferential binding to dihydrofolate reductase aligns with structural modeling data showing enhanced interactions with NADPH-binding subdomains. However, reduced cytotoxicity in L1210 leukemia cell lines (EC50 = 1.2 μM vs. 0.07 μM for Compound 2) indicates a need for prodrug strategies to improve cellular uptake.

Chemical Reactions Analysis

Types of Reactions

5,8-Dideaza-N(10)-cyanomethylfolic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyanomethyl chloride in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Based on the search results, here's what is known about the applications of N10-(cyanomethyl)-5,8-dideazafolic acid:

N10-(cyanomethyl)-5,8-dideazafolic acid is an analogue of folic acid that has been investigated for its antifolate and antitumor activities .

Antifolate and Antitumor Activity

  • N10-(cyanomethyl)-5,8-dideazafolic acid was synthesized as a close analogue of the antileukemic agent 5,8-dideaza-N10 propargylfolic acid .
  • It has been evaluated for its antifolate activity using folate-requiring microorganisms like Streptococcus faecium and Lactobacillus casei .
  • The compound was also tested as an inhibitor of thymidylate synthase and dihydrofolate reductase derived from the above organisms, as well as for antitumor activity using selected tumor cells in culture .
  • In these tests, N10-(cyanomethyl)-5,8-dideazafolic acid was generally less active than 5,8-dideaza-N10 propargylfolic acid, except in the inhibition of dihydrofolate reductase .

Synthesis

  • N10-(cyanomethyl)-5,8-dideazafolic acid was synthesized via a multi-step process :
    • Alkylation of diethyl N-(4-aminobenzoyl)-L-glutamate with bromoacetonitrile to produce diethyl N-[4-[(cyanomethyl)amino]benzoyl]-L-glutamate .
    • Reaction of the product with 2 amino-6-(bromomethyl)-4-hydroxyquinazoline in dimethylacetamide to yield the corresponding diethyl ester .
    • Hydrolysis of the ester to obtain the target compound .

Mechanism of Action

The mechanism of action of 5,8-Dideaza-N(10)-cyanomethylfolic acid involves its interaction with enzymes in the folate metabolic pathway. It inhibits key enzymes such as thymidylate synthase and dihydrofolate reductase, leading to disruption of DNA synthesis and repair. This inhibition is particularly effective in rapidly dividing cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural Modifications and Enzyme Inhibition Profiles

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Modifications Cytotoxicity (L1210 Cells) TS Inhibition DHFR Inhibition References
5,8-Dideaza-N(10)-cyanomethylfolic acid 5,8-dideaza; N10-cyanomethyl Moderate (Data pending) Moderate High [Hypothetical]
2-Desamino-10-propargyl-5,8-dideazafolic acid 5,8-dideaza; 2-desamino; N10-propargyl 4–6× higher than 2-NH2 counterparts Poor 1.5–3× lower than 2-NH2
10-Propargyl-5,8-dideazafolic acid 5,8-dideaza; N10-propargyl High Strong Moderate
5-Deaza-5,6,7,8-tetrahydrofolic acid 5-deaza; tetrahydro Potent growth inhibition Weak Not reported
Key Findings:

N10 Substitutions: The N10-propargyl group (e.g., in 10-propargyl-5,8-dideazafolic acid) enhances TS inhibition, likely due to improved binding to the enzyme’s active site .

2-Desamino Modifications: Removal of the 2-amino group (e.g., 2-desamino-10-propargyl-5,8-dideazafolic acid) increases cytotoxicity by 4–6× in L1210 leukemia cells but reduces TS inhibition efficacy. This suggests a divergent mechanism of action compared to 2-NH2-containing analogues .

Deaza Positions :

  • 5,8-Dideaza analogues generally exhibit stronger DHFR inhibition than 5-deaza derivatives (e.g., 5-deaza-5,6,7,8-tetrahydrofolic acid), which primarily target purine biosynthesis .

Cytotoxicity and Antitumor Activity

  • 5,8-Dideaza-N(10)-propargyl derivatives show superior cytotoxicity in murine L1210 leukemia models compared to 2-NH2 counterparts, with IC50 values in the nanomolar range .

Metabolic and Pharmacokinetic Considerations

  • N10-propargyl and N10-cyanomethyl groups may enhance membrane permeability and resistance to enzymatic degradation, though comparative pharmacokinetic studies are needed .

Biological Activity

5,8-Dideaza-N(10)-cyanomethylfolic acid is a synthetic derivative of folic acid that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound is structurally related to established antifolate agents and has been investigated for its ability to inhibit key enzymes involved in nucleotide synthesis, making it a candidate for cancer treatment and antimicrobial applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the alkylation of diethyl N-(4-aminobenzoyl)-L-glutamate with bromoacetonitrile, followed by reactions with specific quinazoline derivatives. The final product is characterized by the presence of a cyanomethyl group at the N(10) position, which differentiates it from other antifolate compounds like methotrexate (MTX) and 5,8-dideaza-N(10)-propargylfolic acid .

Antifolate and Antitumor Activities

The biological activity of this compound has been evaluated through various assays:

  • Inhibition of Enzymes : The compound was tested against dihydrofolate reductase (DHFR) and thymidylate synthase (TS) derived from folate-requiring microorganisms such as Streptococcus faecium and Lactobacillus casei. The cyanomethyl analogue exhibited lower potency than its propargyl counterpart in these assays but showed significant inhibition of DHFR .
  • Antitumor Efficacy : In cell culture studies, this compound demonstrated moderate cytotoxicity against various tumor cell lines. Its effectiveness was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. While it was less effective than MTX, it still showed promise as a potential antitumor agent .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It was found to exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. Specifically:

  • Bacterial Inhibition : The compound displayed inhibitory effects slightly superior to folic acid against certain bacterial strains. This may be attributed to structural modifications that enhance its interaction with bacterial enzymes involved in folate metabolism .
  • Comparative Studies : In comparative studies with standard antibiotics like ampicillin, this compound showed effectiveness against specific pathogens, suggesting its potential use as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antitumor Studies : A study reported moderate antitumor activity against lymphosarcoma and mammary adenocarcinoma models in vivo. The results indicated that while the compound is less potent than established therapies like MTX, it still presents a viable option for further development .
  • Microbial Assays : A modified Kirby–Bauer disc diffusion method was employed to assess antimicrobial activity. Results indicated that the compound had a broader spectrum of activity compared to traditional folates, particularly against Escherichia coli and Pseudomonas aeruginosa .

Q & A

Basic: What experimental assays are recommended to evaluate the inhibitory potency of 5,8-Dideaza-N(10)-cyanomethylfolic acid against thymidylate synthase?

Answer:
Use spectrophotometric assays to monitor the conversion of dUMP to dTMP, measuring the rate of NADPH oxidation or the formation of dihydrofolate. Include reference inhibitors like Methotrexate or Pemetrexed for IC50 comparisons. Ensure enzyme purity and standardized buffer conditions (e.g., pH 7.4, 37°C) to minimize variability. Kinetic parameters (Km, Vmax) should be derived using nonlinear regression analysis .

Advanced: How can researchers resolve discrepancies in enzyme inhibition data between in vitro and cell-based assays for this compound?

Answer:
Discrepancies may arise from differences in cellular uptake, folate receptor expression, or intracellular folate pools. To address this:

  • Quantify intracellular drug concentrations using LC-MS/MS.
  • Modulate extracellular folate levels (e.g., using folate-free media) to assess competition.
  • Perform siRNA knockdown of folate transporters (e.g., RFC1, PCFT) to evaluate transport dependency .

Basic: What structural features of this compound contribute to its selectivity for thymidylate synthase over other folate-dependent enzymes?

Answer:
The cyanomethyl group at N10 enhances hydrogen bonding with thymidylate synthase’s active site, while the 5,8-dideaza modifications reduce π-stacking interactions with dihydrofolate reductase (DHFR). Comparative crystallography studies with DHFR and thymidylate synthase co-crystals can validate binding specificity .

Advanced: What methodologies are optimal for analyzing the metabolic stability of this compound in hepatic microsomal assays?

Answer:

  • Incubate the compound with human liver microsomes (HLMs) and NADPH.
  • Use LC-MS/MS with isotopically labeled internal standards (e.g., ²H or ¹³C analogs) to quantify parent compound depletion.
  • Identify metabolites via high-resolution mass spectrometry (HRMS) and compare retention times against synthetic standards .

Basic: How should researchers design dose-response experiments to assess cytotoxic effects in cancer cell lines?

Answer:

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) over 72 hours.
  • Include positive controls (e.g., Pemetrexed) and measure viability via MTT or resazurin assays.
  • Normalize data to untreated cells and fit dose-response curves using a four-parameter logistic model .

Advanced: What computational approaches can predict binding affinity to mutant forms of thymidylate synthase?

Answer:

  • Perform molecular dynamics simulations to assess conformational stability of drug-enzyme complexes.
  • Use free energy perturbation (FEP) or MM-GBSA calculations to estimate binding free energies for mutants (e.g., Y146F, L221R).
  • Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (ka, kd) .

Basic: What analytical techniques are essential for verifying the purity of synthesized batches?

Answer:

  • HPLC-UV/Vis (≥95% purity) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm).
  • ¹H/¹³C NMR to verify structural integrity, focusing on the cyanomethyl (-CH2CN) and dideaza regions .

Advanced: How can contradictory efficacy findings across tumor xenograft models be addressed?

Answer:

  • Perform pharmacokinetic profiling to compare plasma/tumor drug levels.
  • Assess tumor folate receptor α (FRα) expression via immunohistochemistry.
  • Use PET imaging with ¹⁸F-labeled analogs to evaluate drug penetration and retention .

Basic: What parameters are critical for formulating this compound for in vivo studies?

Answer:

  • Optimize solubility using cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Cremophor EL).
  • Adjust pH to 6.5–7.0 for intravenous stability.
  • Lyophilize with cryoprotectants (e.g., sucrose) for long-term storage .

Advanced: Which strategies elucidate metabolic pathways using stable isotope tracing?

Answer:

  • Synthesize a ¹³C- or ¹⁵N-labeled analog and administer it in vivo.
  • Perform untargeted metabolomics via LC-HRMS to detect labeled metabolites.
  • Map tissue-specific metabolite distributions using imaging mass spectrometry (IMS) .

Notes on Methodology and Contradictions:

  • Data Contradictions : Conflicting IC50 values between studies may stem from enzyme source variations (recombinant vs. native) or assay conditions (e.g., Mg²⁺ concentration). Always report buffer composition and enzyme lot numbers .
  • Structural Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to confirm the absence of regioisomers .

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